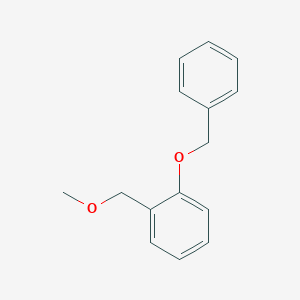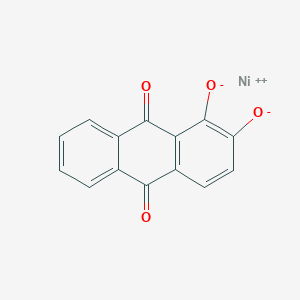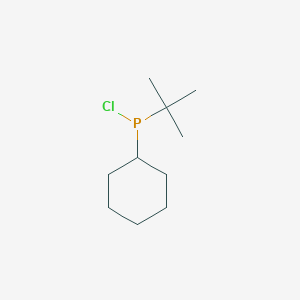
t-Butylcyclohexylchlorophosphine; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butylcyclohexylchlorophosphine, also known as TBCHCP, is an organophosphorus compound with a molecular formula of C9H17ClP. It is a colorless liquid with a boiling point of 118-120 °C. It is a highly reactive compound, and is used as a reagent in organic synthesis. TBCHCP is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Aplicaciones Científicas De Investigación
T-Butylcyclohexylchlorophosphine; 98% is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers, as a catalyst in the polymerization of vinyl monomers. It can be used in the synthesis of heterocyclic compounds, as well as in the synthesis of amino acids and peptides. It is also used in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
Mecanismo De Acción
T-Butylcyclohexylchlorophosphine; 98% is a highly reactive compound, and is used as a reagent in organic synthesis. Its mechanism of action is based on its ability to form a covalent bond with a variety of organic molecules. It reacts with the carbon-hydrogen bonds of organic molecules, forming a new carbon-phosphorus bond. This reaction is known as a substitution reaction, and is a key step in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
t-Butylcyclohexylchlorophosphine; 98% is not known to have any direct biochemical or physiological effects. However, it is important to note that it is a highly reactive compound, and as such, it can react with other molecules in the body. Therefore, it is important to use caution when handling and using this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of t-Butylcyclohexylchlorophosphine; 98% in laboratory experiments has several advantages. It is a highly reactive compound, and as such, it can be used to synthesize a wide variety of compounds. It is also relatively inexpensive, and is readily available. However, it is important to note that it is a highly reactive compound, and as such, it should be handled with caution.
Direcciones Futuras
The use of t-Butylcyclohexylchlorophosphine; 98% in research and laboratory experiments is expected to continue to grow in the future. It is expected to be used in the synthesis of more complex compounds, as well as in the development of new pharmaceuticals. It is also expected to be used in the development of new agrochemicals and specialty chemicals. Additionally, it is expected to be used in the synthesis of polymers, as well as in the synthesis of heterocyclic compounds. Finally, it is expected to be used in the synthesis of organometallic compounds, and as a reagent in the synthesis of organosilicon compounds.
Métodos De Síntesis
T-Butylcyclohexylchlorophosphine; 98% is synthesized from the reaction of t-butylcyclohexanol with phosphorus trichloride, in the presence of a base such as pyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 50 °C. The reaction is typically carried out in a two-phase system, with the organic phase on the bottom and the aqueous phase on the top. The reaction is then quenched with aqueous sodium bicarbonate.
Propiedades
IUPAC Name |
tert-butyl-chloro-cyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGOTUAZCTWZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



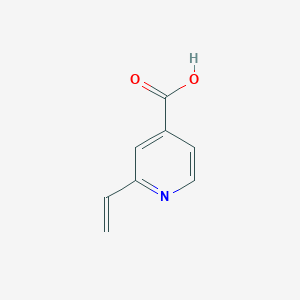


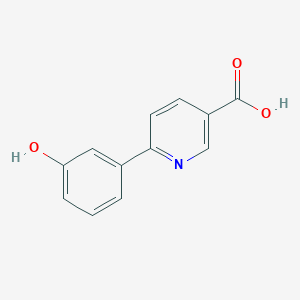

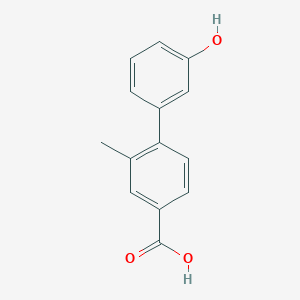

![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)
![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)

